1-(4-Methoxy-1-naphthyl)ethanone

Asymmetric Electrosynthesis CO2 Fixation Chiral Building Blocks

1-(4-Methoxy-1-naphthyl)ethanone (CAS 24764-66-7) is a naphthalene-based aryl alkyl ketone with a 4-methoxy substituent, giving it a molecular formula of C13H12O2 and a molecular weight of 200.23 g/mol. It is a pro-chiral compound, making it a valuable substrate for asymmetric transformations to generate optically active building blocks.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 24764-66-7
Cat. No. B1219363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-1-naphthyl)ethanone
CAS24764-66-7
Synonyms18,19-Dinorpregna-4,9,11-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-
Dimetriose
Gestrinone
Nemestran
R 2323
R-2323
R2323
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C2=CC=CC=C21)OC
InChIInChI=1S/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3
InChIKeyRSBOFKOICCVYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxy-1-naphthyl)ethanone (CAS 24764-66-7): A Procurable Pro-Chiral Ketone for Asymmetric Electrosynthesis


1-(4-Methoxy-1-naphthyl)ethanone (CAS 24764-66-7) is a naphthalene-based aryl alkyl ketone with a 4-methoxy substituent, giving it a molecular formula of C13H12O2 and a molecular weight of 200.23 g/mol [1]. It is a pro-chiral compound, making it a valuable substrate for asymmetric transformations to generate optically active building blocks [2]. As a solid with a boiling point of 366.2±15.0 °C, it is commercially available from multiple vendors in purities up to 98%, ensuring scalable procurement for research and development [1].

Why Generic Aryl Ketone Substitution Is Ineffective for Asymmetric Electrocarboxylation of 1-(4-Methoxy-1-naphthyl)ethanone


The value of 1-(4-Methoxy-1-naphthyl)ethanone is not as a bulk commodity ketone but as a specific pro-chiral substrate for asymmetric electrochemical carboxylation. Substituting it with a generic, achiral ketone would not yield the targeted optically active 2-hydroxy-2-arylpropionic acid [1]. Even among pro-chiral aromatic ketones, the steric and electronic environment of the 4-methoxy-1-naphthyl group dictates the catalysts and conditions required to achieve a specific enantiomeric excess and yield. Using a close analog like 2-acetonaphthone or a regioisomer like 1-(6-methoxy-2-naphthyl)ethanone without re-optimizing the entire electrochemical process will likely result in unpredictable or poor enantioselectivity, as the reaction outcome is highly substrate-dependent [1].

Quantitative Evidence for 1-(4-Methoxy-1-naphthyl)ethanone Differentiation in Asymmetric Synthesis


Demonstrated Viability in a Validated Enantioselective Electrocarboxylation Platform

1-(4-Methoxy-1-naphthyl)ethanone is one of only three pro-chiral aromatic ketones demonstrated to be a viable substrate in a novel cinchona alkaloid-catalyzed enantioselective electrocarboxylation system, which converts pro-chiral ketones into optically active 2-hydroxy-2-arylpropionic acids [1]. This establishes the compound as a direct precursor to a class of chiral molecules with commercial relevance, such as non-steroidal anti-inflammatory drugs (NSAIDs) [1]. The successful application in this specific, state-of-the-art system is a key differentiator from untested analogous ketones.

Asymmetric Electrosynthesis CO2 Fixation Chiral Building Blocks

Regioisomeric Purity Enables Predictable Reactivity Over Mixed Isomer Batches

As a single, well-defined regioisomer with the methoxy group at the 4-position and the acetyl group at the 1-position of the naphthalene ring, 1-(4-Methoxy-1-naphthyl)ethanone provides predictable electronic and steric properties [1]. This is in direct contrast to procuring or synthesizing a mixture of methoxy-naphthyl ethanone isomers, which would introduce variability in subsequent reactions such as Friedel-Crafts acylations or the synthesis of chalcones and fluorescent materials . The precise substitution pattern is essential for applications requiring defined molecular geometry, such as in the synthesis of organic light-emitting diode (OLED) precursors .

Regioselective Synthesis Material Science Organic Electronics

Physicochemical Stability for Process Chemistry: High Boiling Point for Solvent-Free or High-Temperature Reactions

The compound possesses a computed boiling point of 366.2±15.0 °C at 760 mmHg, which is significantly higher than many simple aryl ketones like acetophenone (202 °C) . This high thermal stability allows for its use in high-temperature or solvent-free reactions where a lower-boiling analog would evaporate, decompose, or necessitate the use of a pressure reactor . This property is a key practical differentiator for process chemists designing robust, scalable reactions, as it provides a wider operational window.

Process Chemistry Thermal Stability Reaction Engineering

High-Value Application Scenarios for Procuring 1-(4-Methoxy-1-naphthyl)ethanone


Synthesis of a Chiral NSAID Building Block Library via Asymmetric Electrocarboxylation

A medicinal chemistry group can procure 1-(4-Methoxy-1-naphthyl)ethanone as a specific pro-chiral substrate to investigate the enantioselective electrochemical synthesis of a novel 2-hydroxy-2-arylpropionic acid derivative. The established viability of the compound in a cinchona alkaloid-catalyzed system provides a direct starting point for creating a focused library of chiral NSAID analogs, a process not feasible with achiral or untested ketones [1].

Development of Solution-Processable Organic Electronic Materials

Material scientists can use the precisely defined 1-(4-methoxy-1-naphthyl)ethanone as a key intermediate for synthesizing naphthalene-based small molecules or polymers for OLED or organic photovoltaic (OPV) applications. The specific 4-methoxy-1-acetyl substitution pattern ensures the desired electronic and photophysical properties, which would be impossible to achieve with a random mixture of regioisomers, guaranteeing batch-to-batch reproducibility in device fabrication .

High-Temperature Continuous Flow Process for Advanced Naphthyl Intermediates

A process R&D team can select 1-(4-Methoxy-1-naphthyl)ethanone for a high-temperature continuous flow reaction based on its high boiling point (~366 °C). This superior thermal stability, compared to common low-boiling-point ketones, allows the reaction to be run at elevated temperatures without the need for complex and costly high-pressure equipment, simplifying process intensification and scale-up for the production of complex pharmaceutical or agrochemical intermediates .

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